molecular formula C19H14ClFN2O3S B301776 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No. B301776
M. Wt: 404.8 g/mol
InChI Key: UGAVGRKOTYPXPR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is not fully understood. However, it is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ leads to the regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in diabetic animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide in lab experiments is its well-documented pharmacological properties and potential therapeutic applications. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. One of the potential directions is the optimization of its pharmacological properties, such as solubility, bioavailability, and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel derivatives based on this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the reaction of 2-chloro-6-fluorobenzaldehyde, 2-aminothiophenol, and 3-methylphenylacetic acid in the presence of a catalyst. The reaction proceeds through a multistep process, including condensation, cyclization, and acylation, resulting in the formation of the final product.

Scientific Research Applications

2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies.

properties

Product Name

2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Molecular Formula

C19H14ClFN2O3S

Molecular Weight

404.8 g/mol

IUPAC Name

2-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H14ClFN2O3S/c1-11-4-2-5-12(8-11)22-17(24)10-23-18(25)16(27-19(23)26)9-13-14(20)6-3-7-15(13)21/h2-9H,10H2,1H3,(H,22,24)/b16-9+

InChI Key

UGAVGRKOTYPXPR-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=O

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=O

Origin of Product

United States

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